1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one synthesis from o-phenylenediamine
1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one synthesis from o-phenylenediamine
An In-depth Technical Guide to the Synthesis of 1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one from o-Phenylenediamine
Abstract
This technical guide provides a comprehensive overview of the synthetic pathway to 1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one, a valuable heterocyclic compound, starting from the readily available precursor, o-phenylenediamine (OPD). The synthesis is strategically divided into two core transformations: the initial cyclization to form the 1,3-dihydro-2H-benzimidazol-2-one scaffold, followed by its exhaustive N,N'-dimethylation. This document emphasizes the causality behind experimental choices, comparing various reagents and methodologies for each step in terms of efficacy, safety, and environmental impact. Detailed, field-proven protocols are provided, alongside mechanistic diagrams and critical safety data, to equip researchers with the knowledge to perform this synthesis confidently and efficiently.
Introduction and Strategic Overview
1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one is a key structural motif and a versatile intermediate in organic synthesis. Its derivatives are explored in various fields, including proteomics research and materials science[1]. The synthesis from o-phenylenediamine (OPD) is a classic and reliable approach, fundamentally proceeding in two distinct stages as illustrated below.
The primary strategic decision points for the practitioner involve the selection of a carbonyl source for the initial ring closure and the choice of a methylating agent and base for the subsequent functionalization. These choices significantly influence the reaction's yield, purity, safety profile, and overall practicality.
Figure 1: High-level two-step synthetic workflow from o-phenylenediamine to the target compound.
Part I: Formation of the Benzimidazol-2-one Core
The crucial first step is the cyclocondensation of o-phenylenediamine with a suitable one-carbon electrophile to construct the heterocyclic ring. The choice of this "carbonyl source" is paramount and involves a trade-off between reactivity, safety, and operational complexity.
Comparative Analysis of Carbonylating Agents
The selection of the reagent for cyclization dictates the reaction conditions and necessary precautions. While several options exist, urea has emerged as the most balanced choice for laboratory and industrial applications.
| Reagent | Advantages | Disadvantages | Key Considerations |
| Urea | Low cost, low toxicity, readily available, simple procedure. | Requires high temperatures (130-180°C); potential for biuret byproduct formation which can sublime and clog equipment[2]; reaction mass can become difficult to stir[3]. | The method of choice for most applications due to its favorable safety and economic profile. Can be run in a solvent or as a melt[2][3]. |
| Phosgene | Highly reactive, often giving clean conversions. | Extremely toxic gas requiring specialized handling and safety measures; generates corrosive HCl as a byproduct, leading to reactor corrosion[2]. | Largely obsolete due to extreme safety hazards. Phosgene surrogates like triphosgene are safer to handle but still generate phosgene in situ. |
| Dimethyl Carbonate (DMC) | "Green" reagent, low toxicity, byproduct is methanol. | Lower reactivity than phosgene, often requiring catalysts and/or higher pressures and temperatures to achieve good yields. | An excellent choice for environmentally conscious synthesis, aligning with green chemistry principles[4][5]. |
| Carbonyldiimidazole (CDI) | Safer alternative to phosgene, good reactivity under mild conditions. | Higher cost compared to urea or DMC. | A good option for small-scale syntheses or when sensitive functional groups are present that cannot tolerate high temperatures. |
Mechanistic Insight: The Urea Method
The reaction between o-phenylenediamine and urea proceeds via a nucleophilic addition-elimination pathway. One of the amino groups of OPD attacks the electrophilic carbonyl carbon of urea. This is followed by an intramolecular cyclization where the second amino group attacks the newly formed carbamate-like intermediate, leading to the elimination of two molecules of ammonia and the formation of the stable benzimidazol-2-one ring.
Figure 2: Simplified reaction mechanism for the cyclization of o-phenylenediamine with urea.
Field-Proven Protocol: Synthesis of 1,3-dihydro-2H-benzimidazol-2-one via Urea
This protocol is designed for robustness and high yield. The self-validating aspect lies in the visual cues (color change, precipitation) and the expected outcome of a high-purity product after simple recrystallization.
Materials & Equipment:
-
o-Phenylenediamine (OPD)
-
Urea
-
Organic solvent with a boiling point >100°C (e.g., xylene, dichlorobenzene)[2][6]
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Heating mantle
-
Standard filtration and recrystallization glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, combine o-phenylenediamine (1.0 eq) and urea (1.1 to 1.3 eq). A slight excess of urea is used to drive the reaction to completion[2].
-
Solvent Addition: Add a high-boiling organic solvent such as xylene (approx. 5-7 mL per gram of OPD). Using a solvent prevents the reaction mixture from solidifying and improves heat transfer, mitigating some of the issues seen in melt reactions[2][6].
-
Heating: Heat the stirred slurry to reflux (typically 130-150°C). The reaction progress can be monitored by the evolution of ammonia gas. The reaction is typically complete within 3-5 hours.
-
Product Isolation: As the reaction proceeds, the benzimidazol-2-one product will precipitate from the hot solvent as a crystalline solid. Allow the mixture to cool to room temperature.
-
Filtration: Collect the precipitated solid by vacuum filtration. Wash the filter cake with a small amount of a cold, non-polar solvent (e.g., hexane or toluene) to remove residual starting material and solvent.
-
Purification: The crude product is often of high purity. For exacting applications, it can be recrystallized from hot water or an ethanol/water mixture.
-
Drying: Dry the purified white to off-white crystals under vacuum. A typical yield is in the range of 90-98%[6].
Part II: N,N'-Dimethylation of the Benzimidazol-2-one Core
With the heterocyclic core constructed, the final step is the alkylation of both nitrogen atoms. This is typically achieved via a Williamson ether-like synthesis, where the deprotonated nitrogen anions act as nucleophiles.
Analysis of Methylating Agents
The choice of methylating agent and base is critical for achieving complete dimethylation while avoiding side reactions.
| Reagent | Base | Solvent | Advantages | Disadvantages |
| Methyl Iodide (MeI) | KOH, NaOH, NaH | Acetone, DMF | Highly reactive, widely used, and effective. | Volatile, toxic, requires careful handling. Can lead to over-alkylation to form quaternary salts if not controlled. |
| Dimethyl Sulfate (DMS) | KOH, NaOH | Acetone, Water | Very powerful and cost-effective methylating agent. | Extremely toxic and carcinogenic; requires stringent safety protocols. |
| Dimethyl Carbonate (DMC) | K₂CO₃, Lewis Acids | Autoclave | Green, low-toxicity reagent. | Requires higher temperatures (150-180°C) and often pressure; may require specific catalysts[4][5]. |
Causality of Choice: For standard laboratory synthesis, methyl iodide with a strong base like potassium hydroxide in a polar aprotic solvent like DMF or acetone offers the best balance of reactivity and control. The base must be strong enough to fully deprotonate the relatively acidic N-H protons of the benzimidazolone (pKa ≈ 10-11).
Field-Proven Protocol: N,N'-Dimethylation
This protocol describes a reliable method using methyl iodide.
Materials & Equipment:
-
1,3-dihydro-2H-benzimidazol-2-one
-
Potassium Hydroxide (KOH) or Sodium Hydride (NaH)
-
Methyl Iodide (MeI)
-
Anhydrous Dimethylformamide (DMF) or Acetone
-
Round-bottom flask, dropping funnel, and inert atmosphere setup (e.g., nitrogen balloon)
Procedure:
-
Setup: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add the 1,3-dihydro-2H-benzimidazol-2-one (1.0 eq) and anhydrous DMF.
-
Deprotonation: Cool the stirred suspension in an ice bath (0°C). Add a strong base, such as potassium hydroxide (2.2 eq), portion-wise. Stir for 30-60 minutes at 0°C to allow for complete formation of the dianion.
-
Methylation: Add methyl iodide (2.2-2.5 eq) dropwise via a syringe or dropping funnel, maintaining the temperature at 0°C. After the addition is complete, allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Quenching: Carefully quench the reaction by pouring it into a beaker of cold water. The product will often precipitate out of the aqueous solution.
-
Extraction: If the product does not precipitate, extract the aqueous mixture with an organic solvent like ethyl acetate (3 x volumes).
-
Workup: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel to yield pure 1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one as a white solid.
Figure 3: Stepwise mechanism of the N,N'-dimethylation reaction.
Safety and Hazard Analysis
Scientific integrity demands a thorough evaluation of the hazards associated with all chemicals used in this synthesis.
| Compound | CAS No. | Key Hazards | Recommended Precautions |
| o-Phenylenediamine | 95-54-5 | Toxic if swallowed, harmful in contact with skin, causes serious eye irritation, suspected of causing genetic defects and cancer[7][8]. | Work in a well-ventilated fume hood. Wear gloves, safety goggles, and a lab coat. Avoid creating dust. Store away from light and air[7][9][10]. |
| Urea | 57-13-6 | Generally low hazard. | Standard laboratory PPE. |
| Methyl Iodide | 74-88-4 | Toxic, likely carcinogenic, volatile. | Handle exclusively in a fume hood with appropriate gloves (nitrile is often insufficient; check glove compatibility charts). |
| Dimethyl Sulfate | 77-78-1 | Extremely toxic, corrosive, and carcinogenic. Can be absorbed through the skin with delayed effects. | Requires specialized training and handling procedures. Use of neoprene or other resistant gloves and full facial protection is mandatory. |
| 1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one | 3097-21-0 | Harmful if swallowed, causes skin and serious eye irritation, may cause respiratory irritation[11]. | Handle with standard laboratory PPE. |
Waste Disposal: All organic waste, especially residues containing methyl iodide or dimethyl sulfate, must be collected in designated halogenated waste containers. Basic and acidic aqueous waste should be neutralized before disposal according to institutional guidelines.
Characterization
The identity and purity of the final product, 1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one, should be confirmed using standard analytical techniques.
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Molecular Formula: C₉H₁₀N₂O[11]
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Appearance: White to cream-colored solid.
-
Analytical Techniques:
-
¹H NMR: Should show distinct singlets for the two equivalent N-methyl groups and aromatic protons.
-
¹³C NMR: Will confirm the number of unique carbon environments.
-
FT-IR: A strong carbonyl (C=O) stretch is expected around 1700 cm⁻¹.
-
Melting Point: Comparison with literature values provides a good indication of purity.
-
Mass Spectrometry: Will confirm the molecular weight of the compound.
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Conclusion
The synthesis of 1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one from o-phenylenediamine is a robust and well-established process. The modern synthetic chemist must weigh the efficiency of classical methods against the safety and environmental benefits of newer reagents. The urea-based cyclization followed by methylation with methyl iodide represents a reliable and accessible laboratory-scale procedure. However, for larger-scale or industrial applications, developing protocols that utilize greener reagents like dimethyl carbonate for both the cyclization and methylation steps is a highly valuable and responsible endeavor. Adherence to the detailed protocols and stringent safety precautions outlined in this guide will enable the successful and safe synthesis of this important chemical intermediate.
References
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MATERIAL SAFETY DATA SHEET - Ortho-PHENYLENEDIAMINE 98%. (n.d.). ScienceLab.com. Retrieved from [Link]
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Iliev, I., et al. (2022). An Efficient Synthesis and Preliminary Investigation of Novel 1,3-Dihydro-2H-benzimidazol-2-one Nitro and Nitramino Derivatives. Molecules, 27(23), 8203. Retrieved from [Link]
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Iliev, I., et al. (2022). An Efficient Synthesis and Preliminary Investigation of Novel 1,3-Dihydro-2H-benzimidazol-2-one Nitro and Nitramino Derivatives. Molecules, 27(23), 8203. Retrieved from [Link]
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Zhang, W., et al. (2020). Biocatalytic Alkylation of Ambident Nucleophiles Enables Selective N‐Functionalization of Heterocycles and Late‐Stage Modifications. Angewandte Chemie International Edition, 59(31), 12899-12906. Retrieved from [Link]
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